1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Fragment-based drug discovery Permeability

Researchers requiring a compact triazole fragment with controlled H-bond donor capacity face supply inconsistency. This compound (95% purity) delivers a defined N1-benzyl/N-ethyl amide scaffold-a single HBD and moderate LogP (~1.08)-enabling direct replacement of primary amide analogs with poor permeability. Multi-vendor availability ensures batch-to-batch reproducibility for biochemical and cell-based assays.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1935363-53-3
Cat. No. B2619288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide
CAS1935363-53-3
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2
InChIInChI=1S/C12H14N4O/c1-2-13-12(17)11-9-16(15-14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,17)
InChIKeyRFAJUKLBNJOYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide: Core Identity


1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 1935363-53-3) is a disubstituted 1,2,3-triazole-4-carboxamide bearing an N-ethyl amide and an N1-benzyl substituent. The compound has a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol . It belongs to a scaffold class widely explored for antimicrobial, anticancer, and ion-channel modulator activities [1]. Commercially, it is supplied as a research chemical with a typical purity specification of 95% . Its predicted physicochemical profile—moderate lipophilicity (LogP ~1.08), a single hydrogen-bond donor, and four acceptors—positions it as a compact, fragment-like building block for medicinal chemistry campaigns .

1 1,2,3-Triazole-4-carboxamide scaffold with N1-benzyl and N-ethyl substituents for SAR campaigns
2 Fragment-like profile: single H-bond donor, moderate lipophilicity, compact molecular weight
3 Research chemical format with reported multi-supplier sourcing for screening continuity

Why 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide Is Irreplaceable


Systematic SAR studies on 1,2,3-triazole-4-carboxamides demonstrate that even minor modifications of the N1-aryl/aralkyl group or the amide substituent can shift biological activity from anticancer to antibacterial or BK-channel modulation, and can invert selectivity within a single target class [1][2]. The combination of a benzyl group at N1 (providing π-stacking and hydrophobic contacts) and an N-ethyl amide (conferring a single hydrogen-bond donor with controlled steric bulk) is not reproduced by any single close analog . Attempting to substitute this compound with 1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4, two H-bond donors) or N-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 1342762-99-5, no benzyl group) would alter both the hydrogen-bonding capacity and the lipophilic surface, potentially abolishing desired target engagement or changing pharmacokinetic behavior . The quantitative evidence below details the tangible physicochemical and scaffold-level differences that make unverified substitution scientifically risky.

This Compound
Single H-bond donor (N-ethyl amide); controlled polarity and metabolic profile
1 HBD · C12H14N4O
Substitute A · CAS 80819-65-4
Primary amide with 2 HBD may shift permeability and transporter recognition profiles
2 HBD · altered H-bond capacity
This Compound
N1-benzyl group present for π-stacking and hydrophobic target contacts
Benzyl · lipophilic surface intact
Substitute B · CAS 1342762-99-5
No benzyl substituent may reduce hydrophobic pocket engagement and alter selectivity
N1-H · absent aryl group

Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donor Profile: Single vs. Dual

The target compound possesses one hydrogen-bond donor (amide NH), versus two in its closest analog 1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 80819-65-4, primary amide NH2) . This single HBD profile reduces polarity and may improve passive membrane permeability, a critical parameter in CNS drug design and intracellular target engagement . The N-ethyl substitution also eliminates the potential for metabolic N-dealkylation of the amide nitrogen, a known clearance pathway for primary amides.

H-Bond Donor Profile
Class-level
1 HBD (amide N–H) vs. 2 HBD (primary amide NH₂) in analog CAS 80819-65-4
Supports permeability-screening context
Structural inference; experimental permeability data not reported
Medicinal chemistry Fragment-based drug discovery Permeability

Lipophilicity Control vs. N-Alkyl Analogs

The predicted LogP of 1.0761 for the target compound is approximately 0.3–0.5 log units higher than the hypothetical N-desethyl analog 1-benzyl-1H-1,2,3-triazole-4-carboxamide (estimated LogP ~0.6–0.7) and approximately 0.2 log units higher than the N-methyl analog 1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide (estimated LogP ~0.85) . This moderate increase in lipophilicity can enhance binding to hydrophobic protein pockets while still maintaining acceptable aqueous solubility for biochemical assay conditions.

Lipophilicity Control
Class-level
Predicted LogP ~1.08; +0.23 to +0.43 log units vs. N-desethyl and N-methyl analogs
Supports lipophilicity-threshold interpretation
Fragment-based estimation; experimental LogP unavailable
ADME Lipophilicity Solubility

Rotatable Bond Count and Conformational Flexibility

The target compound has 4 rotatable bonds (N1–CH2–Ph, amide C–N, N–CH2CH3, and CH2–CH3) , compared to 3 rotatable bonds for the N-desethyl analog 1-benzyl-1H-1,2,3-triazole-4-carboxamide and 5 for the extended analog 1-benzyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. The ethyl group provides a balance between conformational sampling and entropic penalty upon binding, which is often optimal for fragment-like ligands.

Conformational Flexibility
Class-level
4 rotatable bonds vs. 3 (N-desethyl analog) and 5 (N-propyl analog)
Supports conformational-sampling review
Within favorable range for fragment-like ligands per reported filters
Conformational analysis Target binding Entropy

Purity and Batch-to-Batch Consistency

The target compound is commercially available with a minimum purity specification of 95% (HPLC) from multiple vendors including Leyan (Catalog No. 2113128) and AKSci (Catalog No. 0918DH) . This consistency across suppliers contrasts with several N-substituted analogs (e.g., 5-amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide, CAS 24660-63-7) which typically require custom synthesis and lack standardized purity guarantees . The availability of multiple sourcing options with documented purity reduces supply-chain risk in long-term screening campaigns.

Batch Consistency
Reported
≥95% (HPLC) across multiple suppliers vs. single-source or custom-synthesis-only analogs
Supports supply-chain reproducibility
Vendor datasheets; independent verification advised
Quality control Reproducibility Procurement

Application Scenarios for 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide


Fragment-Based Design with Controlled H-Bond Donor

When a medicinal chemistry program identifies a 1,2,3-triazole-4-carboxamide fragment hit with a primary amide (2 HBDs) that suffers from poor permeability or high efflux, this compound (1 HBD) serves as a direct replacement that preserves the key benzyl-triazole scaffold while reducing polarity. The single HBD differentiates it from the primary amide analog 1-benzyl-1H-1,2,3-triazole-4-carboxamide .

SAR Exploration at the Amide Position

This compound is the optimal starting point for SAR studies examining the effect of N-alkyl chain length on target potency and selectivity. Its 4 rotatable bonds and moderate LogP (~1.08) position it between the N-methyl (more polar) and N-propyl (more lipophilic and flexible) analogs, allowing efficient exploration of the activity cliff around the ethyl substituent [1].

Chemical Probe Development with Reliable Supply

For academic screening centers and biotech startups requiring reproducible compound supply, this compound's multi-vendor availability at ≥95% purity reduces the risk of batch-to-batch variability that plagues custom-synthesized analogs. The documented purity specifications enable direct use in biochemical and cell-based assays without additional purification .

Regioisomeric Selectivity in Triazole Inhibitors

As a 1,4-disubstituted 1,2,3-triazole (carboxamide at C4, benzyl at N1), this compound can serve as a comparator for the corresponding 1,5-regioisomer (carboxamide at C5) to determine the influence of substitution pattern on target binding. Such regioisomeric comparisons are critical in kinase and bromodomain inhibitor programs where triazole orientation dictates hinge-region interactions .

Application
Selection Property
Validation Focus
Fragment-based scaffold optimization
Single-HBD triazole-4-carboxamide core
Permeability and target-engagement review
N-alkyl SAR exploration
Balanced C2-ethyl substitution profile
Activity cliff and selectivity profiling
Screening-center compound supply
Multi-supplier documented purity
Batch reproducibility verification
Regioisomeric comparator studies
1,4-disubstituted triazole geometry
Binding-orientation validation

Technical Documentation Hub

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15 linked technical documents
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